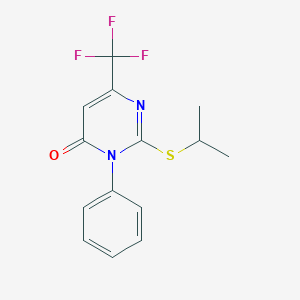

2-(isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Description

2-(Isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a trifluoromethyl group at position C-6, an isopropylsulfanyl moiety at C-2, and a phenyl substituent at C-3 (CAS: 685107-82-8; Synonyms: MLS000547033, CHEMBL1468568) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the isopropylsulfanyl and phenyl groups contribute to steric and electronic effects critical for biological activity .

Properties

IUPAC Name |

3-phenyl-2-propan-2-ylsulfanyl-6-(trifluoromethyl)pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2OS/c1-9(2)21-13-18-11(14(15,16)17)8-12(20)19(13)10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAMWBXEJRUGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative notable for its unique structural features, including a trifluoromethyl group and an isopropylsulfanyl substituent. These characteristics suggest potential biological activity, particularly in medicinal chemistry. This article explores the compound's biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.

- Molecular Formula : C14H14F3N2OS

- Molecular Weight : 320.34 g/mol

- Structural Features :

- Pyrimidine ring

- Trifluoromethyl group (enhances lipophilicity)

- Isopropylsulfanyl group (may influence biological activity)

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis . Similar compounds with trifluoromethyl substitutions have demonstrated efficacy in various biological assays.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Thio-6-(trifluoromethyl)pyrimidin-4-one | Contains thioether functionality | Antimicrobial activity |

| 5-(4-Fluorobenzyl)-2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-one | Fluorinated benzene ring | Potential anticancer properties |

| 4(1H)-Pyrimidinone derivatives | Various substitutions on the pyrimidine ring | Diverse biological activities including antiviral effects |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Structural analogs have shown promise in inhibiting cancer cell proliferation, indicating that further investigation into this compound's mechanism of action could yield valuable insights.

Anti-inflammatory Activity

Compounds with similar structural motifs have also been associated with anti-inflammatory effects. The presence of the isopropylsulfanyl group may enhance the compound's ability to modulate inflammatory pathways.

Mechanistic Studies

Understanding the molecular interactions of this compound is crucial for elucidating its pharmacological potential. Techniques such as molecular docking simulations and enzyme inhibition assays can provide insights into its binding affinity to various biological targets.

Pharmacokinetics

Pharmacokinetic studies are essential to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties. These factors will determine its viability as a therapeutic agent.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several pyrimidinone derivatives against Mycobacterium tuberculosis, highlighting the promising results of compounds similar to this compound.

- Anticancer Screening : In vitro assays have shown that related compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also have potential in cancer therapy.

Comparison with Similar Compounds

Key Findings

Substitution with 2-pyridine (Compound 10) enhances potency (IC₅₀ = 2.9 µM) but introduces cytotoxicity (IC₅₀ = 5.4 µM), suggesting a trade-off between activity and safety .

Impact of C-3 Substituents: The phenyl group in the target compound is critical for activity. Analogs lacking substitution at C-3 (e.g., Compound 10) or with non-aromatic groups (e.g., benzyl in Compound 52) show reduced potency or increased cytotoxicity .

Trifluoromethyl at C-6: The trifluoromethyl group is essential for antibacterial activity. Its replacement with benzyl (Compound 52) reduces potency by ~2-fold .

Cytotoxicity Trends :

- Compounds with 2-pyridine or benzyl groups show higher cytotoxicity (IC₅₀ < 10 µM), while the target compound’s phenyl and isopropylsulfanyl groups may mitigate this risk, though direct cytotoxicity data are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.